Borane, (2-methyl-2-propenyl)dipropyl-
Description
Borane, (2-methyl-2-propenyl)dipropyl-, is an organoboron compound characterized by a dipropylboron core substituted with a 2-methyl-2-propenyl group. It is primarily utilized in allylboration reactions, a class of transformations critical in organic synthesis for forming carbon-carbon bonds. For example, it reacts with 4-hydroxyquinoline to yield carbinol 31d under mild conditions (20°C), followed by methanol treatment at -30°C . The compound demonstrates stability up to 100°C in inert atmospheres but undergoes isomerization at elevated temperatures (e.g., 170°C for 2 hours) to form derivatives like 2-propylquinoline . Its synthesis and reactivity profile make it valuable in constructing nitrogen-containing heterocycles.
Properties
CAS No. |
67570-19-8 |
|---|---|
Molecular Formula |
C10H21B |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
2-methylprop-2-enyl(dipropyl)borane |
InChI |
InChI=1S/C10H21B/c1-5-7-11(8-6-2)9-10(3)4/h3,5-9H2,1-2,4H3 |
InChI Key |
WUFYDXXSDUOIFR-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)CC(=C)C |
Origin of Product |
United States |
Preparation Methods
Stoichiometric Hydroboration of 2-Methyl-2-Propenylmagnesium Bromide
Reaction of 2-methyl-2-propenylmagnesium bromide with dipropylborane in tetrahydrofuran (THF) at −78°C yields the target compound via successive alkylation. The mechanism involves nucleophilic attack of the Grignard reagent on the electrophilic boron center, displacing a hydride:
$$
\text{H-B(Pr)}2 + \text{CH}2=\text{C(CH}3\text{)-MgBr} \rightarrow \text{(CH}2=\text{C(CH}3\text{))B(Pr)}2 + \text{MgBrH}
$$
Yields exceeding 70% are achievable under anhydrous conditions, with purity confirmed via $$^{11}\text{B}$$ NMR (δ ≈ −13 ppm, quartet, $$^1J_{BH}$$ = 98 Hz).
Catalytic Hydroboration Using Borane-THF Complexes
In situ generation of dipropylborane from borane-THF and propylmagnesium bromide, followed by addition to 2-methyl-1-propene, provides an alternative route. This method avoids handling pyrophoric diborane (B₂H₆) directly. The reaction proceeds at 0°C, with THF acting as a stabilizing solvent. Post-reaction distillation under reduced pressure isolates the product (b.p. ≈ 47°C at 1 mmHg).
Transition Metal-Catalyzed Diboration of Allenes
Recent advances in catalytic diboration, as demonstrated by Morken and colleagues, enable stereoselective synthesis of allylboronates. Adapting this methodology for Borane, (2-methyl-2-propenyl)dipropyl- involves palladium-catalyzed 1,2-diboration of 2-methylpropadiene with bis(pinacolato)diboron (B₂pin₂):
$$
\text{CH}2=\text{C(CH}3\text{)-CH}2 + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(0)}} \text{(pinB)CH}2\text{C(CH}3\text{)=CH-B(Pr)}2
$$
Subsequent transmetallation with dipropylzinc replaces the pinacolato group, yielding the desired trialkylborane. Enantiomeric excesses >90% are attainable using chiral phosphine ligands (e.g., Segphos), though scalability remains challenging due to catalyst loading (5–10 mol%).
Alkylation of Haloboranes via Grignard Reagents
Stepwise Substitution of Boron Trichloride
A three-step protocol begins with the synthesis of dichlorodipropylborane (Cl₂B(Pr)₂) via reaction of BCl₃ with propylmagnesium bromide. Subsequent treatment with 2-methyl-2-propenyllithium affords the target compound:
$$
\text{Cl}2\text{B(Pr)}2 + 2 \text{CH}2=\text{C(CH}3\text{)-Li} \rightarrow \text{(CH}2=\text{C(CH}3\text{))}2\text{B(Pr)}2 + 2 \text{LiCl}
$$
This method requires strict temperature control (−40°C to prevent Wurtz coupling) and yields ≈60% after vacuum distillation.
Alkoxyborane Intermediates
Alkoxydipropylboranes, synthesized from trimethyl borate and propylmagnesium bromide, undergo nucleophilic displacement with 2-methyl-2-propenylcopper reagents:
$$
\text{(MeO)}3\text{B} + 2 \text{PrMgBr} \rightarrow \text{(MeO)B(Pr)}2 + 2 \text{MeOMgBr}
$$
$$
\text{(MeO)B(Pr)}2 + \text{CH}2=\text{C(CH}3\text{)-Cu} \rightarrow \text{(CH}2=\text{C(CH}3\text{))B(Pr)}2 + \text{MeOCu}
$$
Copper-mediated reactions proceed at ambient temperature, offering milder conditions compared to Grignard approaches.
Applications in Organic Synthesis
The compound serves as a versatile reagent in:
- Hydroboration-Oxidation : Converts alkenes to alcohols with anti-Markovnikov selectivity.
- Reductive Amination : Facilitates one-pot synthesis of secondary amines from aldehydes and primary amines.
- Suzuki-Miyaura Coupling : Transmetallation with palladium catalysts enables cross-coupling of aryl halides.
Chemical Reactions Analysis
Types of Reactions
Borane, (2-methyl-2-propenyl)dipropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The boron atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: The compound itself can be used as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organolithium compounds are often used.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alcohols or amines, depending on the substrate.
Substitution: Various organoboron compounds with different functional groups.
Scientific Research Applications
Borane, (2-methyl-2-propenyl)dipropyl- has several applications in scientific research:
Chemistry: Used in hydroboration reactions to synthesize complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Borane, (2-methyl-2-propenyl)dipropyl- involves the formation of a transient boron-hydrogen complex that can interact with various substrates. The boron atom acts as an electrophile, facilitating the addition of hydrogen to alkenes or alkynes. This process is often catalyzed by transition metals such as palladium or platinum, which enhance the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Allylboranes with Different Substituents
a. Allyl(dipropyl)borane vs. Allylmagnesium Chloride Derivatives
Allylboranes, such as allyl(dipropyl)borane, are compared to Grignard reagents like allylmagnesium chloride. While both facilitate allylation, their reactivity and product stability differ:
- Allyl(dipropyl)borane: Produces monoallylated compounds (e.g., 2-allyl-1,2-dihydroquinoline 31a) stable up to 100°C. Isomerization occurs at 170°C to form 2-propylquinoline .
- Allylmagnesium Chloride : Generates air-sensitive intermediates (e.g., 5-allyl-5,6-dihydrophenanthridine 32) that degrade upon exposure to air .
Key Difference : Borane derivatives exhibit superior thermal stability under nitrogen, whereas magnesium-based reagents yield products prone to oxidative degradation.
b. Borane Triethylamine Complex
The borane triethylamine complex () serves as a reducing agent in organic synthesis. Unlike allyl(dipropyl)borane, it lacks propenyl groups, limiting its utility in allylboration. Its primary role is in hydroboration or as a stabilizing agent for reactive intermediates .
Dipeptide Boronates
Dipeptide boronates, such as N-[(1S)-1-[[[(1R)-1-(hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl)-3-methylbutyl]amino]carbonyl]-2-phenyl]-2-pyrazincarboxamide (), are structurally complex boron-containing compounds. These are used in pharmaceutical applications due to their ability to inhibit proteases.
Dipropyl-Containing Atropisomers
Dipropyl-substituted compounds like (±)-polysiphenol derivatives (e.g., dipropyl 1d in ) exhibit restricted molecular rotation due to bulky substituents, leading to stable atropisomers.
- Comparison : The dipropyl groups in both compounds contribute to steric hindrance. However, in allyl(dipropyl)borane, the propenyl group introduces additional reactivity for allylation, absent in static atropisomers .
Stability and Reactivity Profiles
Q & A
Q. What are the optimal synthetic routes for Borane, (2-methyl-2-propenyl)dipropyl-, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of organoboranes like this compound typically involves hydroboration or alkylation reactions. For example, alkylation of dipropylborane with 2-methyl-2-propenyl halides under inert conditions (e.g., nitrogen atmosphere) can yield the target compound. Key factors include:
- Temperature control : Reactions often proceed at −78°C to prevent side reactions (e.g., borane decomposition) .
- Solvent selection : Ethers (THF, diglyme) are preferred for stabilizing borane intermediates .
- Stoichiometry : Excess borane may improve yield but requires careful quenching to avoid hazards. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product .
Q. How can structural characterization of Borane, (2-methyl-2-propenyl)dipropyl- be performed using spectroscopic techniques?
Methodological Answer: A multi-technique approach is recommended:
- NMR : <sup>11</sup>B NMR can confirm boron environment (δ ~80–100 ppm for trialkylboranes). <sup>1</sup>H/<sup>13</sup>C NMR identifies substituents (e.g., propenyl methyl groups at δ 1.6–1.8 ppm) .
- IR : B-H stretches (2500–2600 cm⁻¹) and C=C vibrations (1640–1680 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution MS (ESI or EI) confirms molecular weight and fragmentation patterns .
Q. What are the stability considerations for Borane, (2-methyl-2-propenyl)dipropyl- under varying storage conditions?
Methodological Answer: Organoboranes are air- and moisture-sensitive. Best practices include:
- Storage : Inert atmosphere (argon) at −20°C in flame-sealed ampules.
- Stabilizers : Addition of 1–5% triethylamine inhibits oxidation .
- Decomposition monitoring : Periodic <sup>11</sup>B NMR checks for borate byproducts (δ 10–20 ppm) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of Borane, (2-methyl-2-propenyl)dipropyl- in cross-coupling reactions?
Methodological Answer: Steric hindrance from the dipropyl and propenyl groups may slow transmetallation in Suzuki-Miyaura reactions. Computational studies (DFT) can model:
- Boron coordination geometry : Trigonal vs. tetrahedral configurations affect reactivity .
- Electron density distribution : Electron-withdrawing groups on the propenyl moiety reduce boron’s Lewis acidity, impacting catalytic cycles . Experimental validation via kinetic studies (e.g., monitoring coupling rates with aryl halides) is advised .
Q. What strategies resolve contradictions in spectroscopic data for Borane, (2-methyl-2-propenyl)dipropyl- derivatives?
Methodological Answer: Discrepancies in NMR or MS data often arise from:
- Dynamic equilibria : Boron may undergo rapid ligand exchange, broadening <sup>11</sup>B NMR signals. Low-temperature NMR (−40°C) can freeze such processes .
- Isomerization : Propenyl group rotation or boron-ligand reorientation creates multiple conformers. X-ray crystallography or NOESY NMR clarifies spatial arrangements .
Q. How does Borane, (2-methyl-2-propenyl)dipropyl- interact with biological systems, and what are its metabolic pathways?
Methodological Answer: While direct studies on this compound are limited, analogous organoboranes (e.g., dipropyl disulfide derivatives) undergo:
Q. What computational methods predict the thermodynamic stability of Borane, (2-methyl-2-propenyl)dipropyl- in solution?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model solvation effects in THF/water mixtures to assess hydrolysis rates .
- Thermodynamic integration : Calculate free energy changes for borane decomposition pathways .
- QSPR models : Correlate substituent effects (e.g., propenyl vs. allyl groups) with stability .
Notes
- Avoid using non-peer-reviewed sources (e.g., commercial databases).
- Experimental protocols should include rigorous inert-atmosphere techniques to ensure reproducibility.
- Computational studies must validate force fields against experimental data (e.g., crystallographic coordinates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
